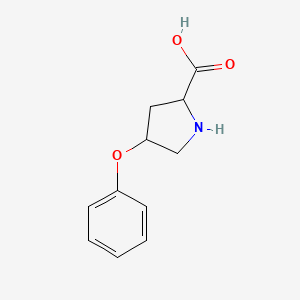

4-Phenoxypyrrolidine-2-carboxylic acid

Description

Significance of Pyrrolidine (B122466) Carboxylic Acid Scaffolds in Chemical Biology and Organic Synthesis

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a central structural motif in a vast number of natural products, pharmaceuticals, and functional materials. nih.govnih.gov Its prevalence stems from a combination of advantageous properties that make it a "privileged scaffold" in medicinal chemistry. nbinno.com The saturated, non-planar nature of the ring allows for a three-dimensional exploration of chemical space, a feature that is increasingly recognized as crucial for achieving high-affinity and selective interactions with biological targets. researchgate.netnih.gov

In the field of drug discovery, the incorporation of pyrrolidine motifs can substantially enhance a molecule's pharmacokinetic profile, including its metabolic stability and bioavailability. nbinno.com The pyrrolidine scaffold is present in numerous FDA-approved drugs across a wide range of therapeutic areas. nih.gov For example, this core is found in antiviral agents like Grazoprevir, antibiotics such as Ertapenem and Meropenem, and cardiovascular drugs like Zofenopril. mdpi.com

The presence of a carboxylic acid group, as seen in pyrrolidine-2-carboxylic acid (the amino acid L-proline), adds another layer of significance. This functional group can participate in crucial interactions with biological receptors, often mimicking the binding of endogenous amino acids. nih.gov Consequently, pyrrolidine carboxylic acid derivatives are widely used as constrained analogs of natural amino acids to probe receptor binding sites and design potent and selective modulators of enzyme and receptor activity. nih.gov

Furthermore, chiral pyrrolidine derivatives are cornerstones of modern asymmetric organic synthesis. unibo.it L-proline itself and its derivatives have been established as highly efficient organocatalysts for a variety of stereoselective transformations, enabling the synthesis of complex chiral molecules in an environmentally friendly manner. unibo.itmdpi.com The rigid ring structure helps to create a well-defined chiral environment that effectively controls the stereochemical outcome of chemical reactions.

Table 1: Examples of Marketed Drugs Featuring a Pyrrolidine Scaffold

| Drug Name | Therapeutic Area | Function of Pyrrolidine Moiety |

| Avanafil | Erectile Dysfunction | Key structural component for binding to phosphodiesterase-5. mdpi.com |

| Ertapenem | Antibiotic | Part of the carbapenem (B1253116) structure, contributing to antibacterial activity. mdpi.com |

| Zofenopril | Antihypertensive | ACE inhibitor where the pyrrolidine ring mimics the C-terminal residue of angiotensin I. mdpi.com |

| Grazoprevir | Antiviral (Hepatitis C) | Essential component for inhibiting the HCV NS3/4A protease. mdpi.com |

| Pasireotide | Acromegaly, Cushing's Disease | A somatostatin (B550006) analog where the pyrrolidine is part of a synthetic cyclic hexapeptide. mdpi.com |

Historical Context and Evolution of Research on 4-Phenoxypyrrolidine-2-carboxylic Acid Derivatives

Research into phenoxy-substituted nitrogen heterocycles for potential therapeutic applications dates back several decades. Early investigations, such as those in the 1970s, explored the synthesis of related structures like 3-phenoxypyrrolidines and 4-phenoxypiperidines, which were evaluated for activities such as muscle relaxant and anticonvulsant effects. acs.org These initial studies were often focused on synthesizing and screening libraries of compounds to identify novel pharmacophores with interesting biological activities.

The evolution of research on more specific derivatives, such as those of this compound, has mirrored broader trends in medicinal chemistry and organic synthesis. The progression can be characterized by a shift from the synthesis of racemic mixtures to a more sophisticated focus on stereoselective synthesis. Advances in synthetic methodologies, including asymmetric catalysis and the use of chiral starting materials, have enabled chemists to precisely control the three-dimensional structure of these molecules. acs.org

This development was driven by the growing understanding that the biological activity of chiral molecules often resides in a single stereoisomer. The synthesis of specific isomers of substituted pyrrolidines became a critical goal to enhance therapeutic efficacy and minimize potential off-target effects. Research evolved from broad biological screening to the rational design of molecules intended to interact with specific biological targets, such as G-protein coupled receptors or enzymes, where the defined spatial arrangement of the phenoxy and carboxylic acid groups is paramount for achieving selective binding. The this compound scaffold emerged as a valuable platform within this context, serving as a conformationally restricted building block for creating highly specific molecular probes and potential drug candidates.

Stereoisomers of this compound: Research Implications and Stereochemical Design

The structure of this compound contains two stereogenic centers, at the carbon atoms in position 2 (C2) and position 4 (C4). The presence of these two chiral centers means that the compound can exist as four distinct stereoisomers: (2S, 4S), (2R, 4R), (2S, 4R), and (2R, 4S). These isomers are grouped into two pairs of enantiomers (non-superimposable mirror images) and two pairs of diastereomers (stereoisomers that are not mirror images).

Table 2: Stereoisomers of this compound

| Isomer | Configuration at C2 | Configuration at C4 | Relationship |

| 1 | S | R | Enantiomer of Isomer 4; Diastereomer of Isomers 2 & 3 |

| 2 | S | S | Enantiomer of Isomer 3; Diastereomer of Isomers 1 & 4 |

| 3 | R | R | Enantiomer of Isomer 2; Diastereomer of Isomers 1 & 4 |

| 4 | R | S | Enantiomer of Isomer 1; Diastereomer of Isomers 2 & 3 |

The stereochemistry of pyrrolidine derivatives is critically important as biological systems, such as enzymes and receptors, are inherently chiral. researchgate.netnih.gov Consequently, different stereoisomers of a molecule can exhibit vastly different biological activities, metabolic fates, and toxicological profiles. researchgate.net The specific three-dimensional arrangement of the phenoxy group and the carboxylic acid group determines how the molecule fits into a target's binding site. One isomer may bind with high affinity and elicit a desired biological response, while another may be significantly less active or even inactive. researchgate.net

Research has repeatedly demonstrated the profound impact of stereochemistry in related pyrrolidine structures. For instance, studies on a substituted 2-oxopyrrolidine derivative showed that while enantiomers had similar activity in vitro, one enantiomer was significantly more potent in vivo due to favorable pharmacokinetic properties. nih.gov In another example involving analogs of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid, the relative stereochemistry (cis vs. trans orientation of substituents) was found to be a determining factor for selective binding to ionotropic glutamate (B1630785) receptors. nih.gov

The primary research implication is the necessity of stereoselective synthesis. To develop a potent and selective drug candidate or molecular probe, it is essential to synthesize and evaluate each stereoisomer individually. Stereochemical design involves the deliberate synthesis of a specific isomer whose spatial geometry is hypothesized to be complementary to the target binding site. This rational approach allows researchers to optimize molecular interactions, enhance potency, and reduce the potential for off-target effects that might be associated with other isomers. Therefore, any research program involving this compound must prioritize the control and characterization of its stereochemistry to achieve meaningful and reproducible results.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSHAZYNUOFZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Phenoxypyrrolidine 2 Carboxylic Acid and Its Derivatives

General Synthetic Routes to the 4-Phenoxypyrrolidine-2-carboxylic Acid Core

The construction of the this compound scaffold generally begins with a pre-existing pyrrolidine (B122466) ring, which is then functionalized. A common and efficient strategy utilizes derivatives of 4-hydroxyproline (B1632879) as the starting material. This approach takes advantage of the inherent chirality of this naturally occurring amino acid to produce enantiomerically pure products.

A typical synthetic sequence involves three main stages:

Protection: The amine and carboxylic acid functionalities of the starting 4-hydroxyproline are protected to prevent unwanted side reactions during subsequent steps. The nitrogen is commonly protected with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, while the carboxylic acid is often converted to an ester, such as a methyl or ethyl ester.

Introduction of the Phenoxy Group: The hydroxyl group at the C4 position is then converted to a phenoxy group. A widely used method for this transformation is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an activated phenyl ring (e.g., in fluoronitrobenzene) or, more commonly, via nucleophilic substitution on an unactivated phenyl ring using a palladium or copper catalyst. Alternatively, the Mitsunobu reaction provides a powerful method for this conversion with inversion of stereochemistry.

Deprotection: Finally, the protecting groups on the nitrogen and the carboxylic acid are removed to yield the final this compound.

Key Reaction Steps and Intermediates in Pyrrolidine Carboxylic Acid Synthesis

The synthesis of the this compound core involves several key reaction steps and the formation of crucial intermediates. The initial step is the protection of the commercially available 4-hydroxy-L-proline. The nitrogen atom is typically protected as a carbamate, for instance, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O or benzyl (B1604629) chloroformate (Cbz-Cl). The carboxylic acid is usually esterified, for example, by treatment with thionyl chloride in methanol (B129727) to yield the methyl ester. acs.org This protection strategy yields a key intermediate, a fully protected 4-hydroxyproline derivative, which is amenable to further functionalization.

The subsequent introduction of the phenoxy group at the C4 position is a critical step. This is often achieved through a nucleophilic substitution reaction. For instance, the hydroxyl group of the protected 4-hydroxyproline ester can be deprotonated with a base like sodium hydride to form an alkoxide intermediate. This alkoxide then reacts with a suitable phenoxide precursor. A common method for such ether formation is the Williamson ether synthesis.

| Step | Reaction | Reagents and Conditions | Intermediate |

| 1 | N-protection | Di-tert-butyl dicarbonate (Boc₂O), base | N-Boc-4-hydroxyproline |

| 2 | Esterification | Thionyl chloride (SOCl₂), Methanol (MeOH) | N-Boc-4-hydroxyproline methyl ester |

| 3 | O-Arylation (ether formation) | Phenol (B47542), Mitsunobu reagents (e.g., DEAD, PPh₃) or Williamson ether synthesis conditions | N-Boc-4-phenoxypyrrolidine-2-carboxylic acid methyl ester |

| 4 | Hydrolysis/Saponification | Aqueous base (e.g., LiOH, NaOH) followed by acidification | This compound |

Hydrolysis and Saponification Techniques for Carboxylic Acid Formation

The final step in the general synthesis is the deprotection of the carboxyl group, which is typically present as an ester. This transformation is most commonly achieved through saponification, which involves the hydrolysis of the ester under basic conditions. nih.gov

Reagents such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and an organic solvent like methanol or tetrahydrofuran (B95107) are frequently employed for this purpose. mdpi.com The reaction proceeds through the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and an alcohol. Subsequent acidification of the reaction mixture with a mineral acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the desired carboxylic acid. acs.org The choice of base and reaction conditions can be tailored to the specific substrate to ensure complete hydrolysis without affecting other sensitive functional groups.

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of specific enantiomers of this compound is of significant importance. Such syntheses typically rely on the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysts to control the stereochemical outcome of the reactions.

Chiral Auxiliary Approaches in Pyrrolidine Carboxylic Acid Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed. In the context of pyrrolidine synthesis, chiral auxiliaries can be used to control the stereochemistry of alkylation or other bond-forming reactions.

For example, a chiral auxiliary can be attached to an achiral precursor of the pyrrolidine ring. Subsequent cyclization and functionalization reactions would then proceed under the stereodirecting influence of the auxiliary, leading to an enantiomerically enriched product. While effective, this approach requires additional steps for the attachment and removal of the auxiliary. A more direct approach often involves starting from a chiral pool material like (2S,4R)-4-hydroxyproline, where the stereocenters are already established.

Asymmetric Induction in the Formation of Pyrrolidine Stereocenters

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, as a result of the influence of a chiral feature present in the substrate, reagent, or catalyst. In the synthesis of this compound, asymmetric induction is most commonly achieved by starting with an enantiomerically pure precursor, such as L- or D-hydroxyproline. The existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions.

For instance, if a reaction creates a new stereocenter, the existing chiral centers in the pyrrolidine ring can influence the facial selectivity of the attack of a reagent, leading to the preferential formation of one diastereomer. The degree of diastereoselectivity will depend on the nature of the reaction, the reagents used, and the steric and electronic properties of the starting material.

Mitsunobu Conditions for Stereocontrolled Phenoxy Introduction

The Mitsunobu reaction is a powerful and versatile method for the stereospecific conversion of alcohols to a variety of other functional groups, including ethers, with inversion of configuration. missouri.eduwikipedia.org This reaction is particularly useful in the synthesis of this compound for the stereocontrolled introduction of the phenoxy group at the C4 position. nih.gov

Starting with a protected 4-hydroxyproline derivative of a specific stereochemistry (e.g., cis or trans), the Mitsunobu reaction with phenol allows for the introduction of the phenoxy group with a predictable inversion of the stereocenter at C4. The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism involves the activation of the hydroxyl group by the phosphine and azodicarboxylate, followed by an Sₙ2 displacement by the phenoxide nucleophile. This Sₙ2 pathway ensures a clean inversion of stereochemistry. For example, starting with a trans-4-hydroxyproline derivative would yield a cis-4-phenoxypyrrolidine product. This level of stereocontrol is crucial for the synthesis of specific, biologically active enantiomers.

| Starting Material Stereochemistry | Reagents | Product Stereochemistry |

| trans-4-Hydroxyproline derivative | Phenol, PPh₃, DEAD | cis-4-Phenoxypyrrolidine derivative |

| cis-4-Hydroxyproline derivative | Phenol, PPh₃, DEAD | trans-4-Phenoxypyrrolidine derivative |

Functionalization and Derivatization Strategies for this compound

The derivatization of the this compound scaffold is essential for fine-tuning its pharmacological properties. Key modifications target the phenoxy moiety, the pyrrolidine nitrogen, and the carboxylic acid group, allowing for the systematic exploration of chemical space.

Modifications to the phenoxy group are typically introduced by utilizing substituted phenols in the initial synthesis, rather than by direct functionalization of the aromatic ring after its incorporation into the pyrrolidine structure. This approach allows for precise control over the position and nature of the substituents.

Key Synthetic Approaches:

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for creating carbon-carbon bonds. Boronic acids, which can be prepared with a wide range of functional groups, can be coupled with aryl halides to generate substituted biaryl systems or other complex aromatic structures prior to their use in the synthesis of the pyrrolidine core. google.com

Palladium-Catalyzed Carbonylation: This method can be employed to introduce carboxylate groups onto the aromatic ring of a precursor molecule. For instance, an aryl halide can be converted to its corresponding carboxylate ester, which can then be deprotected to yield a carboxylic acid substituent. nih.gov

Incorporation of Pre-functionalized Phenols: The most straightforward strategy involves using commercially available or synthetically prepared substituted phenols as starting materials. This allows for the introduction of a wide variety of substituents, such as halogens, alkyl, alkoxy, and nitro groups, onto the phenoxy ring of the final compound.

These strategies enable the synthesis of analogues with diverse electronic and steric properties on the phenoxy ring, which can significantly influence biological activity.

The secondary amine of the pyrrolidine ring is a key site for functionalization and requires careful management during multi-step syntheses. This involves the use of protecting groups to prevent unwanted side reactions and the introduction of various substituents to modulate the molecule's properties. nih.gov

N-Protection Strategies:

Protecting the pyrrolidine nitrogen is a critical step in many synthetic sequences, particularly in peptide synthesis or when performing reactions on the carboxylic acid moiety. chemimpex.com The choice of protecting group is dictated by its stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for its removal. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc). chemimpex.comchemimpex.com

| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Features |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA in DCM) | Stable to a wide range of non-acidic conditions. nih.govchemimpex.com |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine in DMF) | Base-labile, orthogonal to acid-labile groups like Boc. chemimpex.com |

| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Removed under neutral conditions, useful for sensitive substrates. mdpi.com |

| Tosyl (Ts) | p-Toluene sulfonyl chloride (Ts-Cl) | Strong reducing agents or harsh acidic conditions | Very stable, provides activation for other reactions. nih.gov |

N-Substitution Strategies:

Direct substitution on the nitrogen atom introduces permanent functional groups that can interact with biological targets.

Reductive Amination: This is a highly efficient method for forming C-N bonds. The reaction of a ketone or aldehyde with the pyrrolidine amine forms an iminium ion intermediate, which is then reduced in situ to yield the N-substituted product. nih.gov

N-Alkylation/N-Arylation: The nitrogen can be directly alkylated using alkyl halides or arylated through methods like Buchwald-Hartwig amination. For instance, treatment with benzyl chloride under basic conditions yields the N-benzyl derivative. nih.gov

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functionalities to produce a diverse library of analogues. msu.edu

Common Transformations:

Amide Formation: This is one of the most common transformations, often used to create peptide linkages or other amide-containing analogues. The reaction involves activating the carboxylic acid with a coupling agent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), followed by reaction with an amine. google.com

Esterification: The carboxylic acid can be converted to an ester to modify solubility, cell permeability, or to serve as a protecting group. A common method involves reaction with an alcohol under acidic conditions (Fischer esterification) or treatment with thionyl chloride followed by an alcohol. nih.govyoutube.com

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, providing a different functional group for further derivatization. mdpi.comnih.gov

Decarboxylative Coupling: Modern metallaphotoredox catalysis enables the use of the carboxylic acid as a functional handle for cross-coupling reactions. princeton.edu This process involves the removal of CO₂ to generate a radical intermediate that can then be coupled with various partners, including aryl, alkyl, and trifluoromethyl groups. princeton.edu

One-Pot and Multicomponent Reaction Approaches Incorporating Pyrrolidine Carboxylic Acids

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like pyrrolidine derivatives in a single step from three or more starting materials. researchgate.net These reactions are characterized by high atom economy, reduced waste, and simplified purification procedures compared to traditional multi-step syntheses. researchgate.net

A prominent MCR for synthesizing the pyrrolidine ring is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. nih.gov

General Scheme for 1,3-Dipolar Cycloaddition:

Step 1: Formation of Azomethine Ylide: An azomethine ylide is typically generated in situ from the condensation of an α-amino acid (like sarcosine (B1681465) or proline) with an aldehyde or ketone. tandfonline.com

Step 2: Cycloaddition: The generated 1,3-dipole (the azomethine ylide) rapidly reacts with an electron-deficient alkene (the dipolarophile) to form the five-membered pyrrolidine ring. nih.gov

This methodology has been successfully employed to create highly substituted and stereochemically complex pyrrolidine structures in a single, efficient operation. nih.gov For example, a one-pot, three-component reaction between an aldehyde, an amino acid, and a dipolarophile can rapidly assemble the core pyrrolidine scaffold. rsc.org

Development of Green Chemistry Methodologies for this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com In the context of synthesizing this compound and its derivatives, these principles are applied to minimize environmental impact and improve process safety and efficiency.

Key Green Chemistry Approaches:

Use of Greener Solvents: Traditional organic solvents like DMF and DCM are being replaced with more environmentally benign alternatives such as ethanol, water, or ethyl acetate. unibo.it

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. rsc.orgwjpmr.com

Green Catalysts: The use of non-toxic, recyclable catalysts is a cornerstone of green chemistry. Organocatalysts, such as citric acid, can be used to promote multicomponent reactions efficiently in green solvents like ethanol. rsc.org

Atom Economy: Multicomponent reactions are inherently green as they incorporate most or all of the atoms from the starting materials into the final product, minimizing waste. rloginconsulting.com

Safer Reagents: Replacing hazardous reagents with safer alternatives is a key goal. For example, using hydrogen peroxide with a selenium catalyst in water provides an eco-friendly protocol for the oxidation of aldehydes to carboxylic acids, a common transformation in organic synthesis. mdpi.com

By integrating these methodologies, the synthesis of pyrrolidine-based compounds can be made more sustainable, aligning with the modern imperatives of the pharmaceutical and chemical industries. unibo.it

Application of 4 Phenoxypyrrolidine 2 Carboxylic Acid As a Scaffold in Medicinal Chemistry Research

Design and Synthesis of Bioactive Molecules Incorporating the 4-Phenoxypyrrolidine-2-carboxylic Acid Scaffold

The this compound scaffold serves as a versatile building block in the design and synthesis of novel bioactive molecules. Its rigid pyrrolidine (B122466) core provides a defined three-dimensional geometry, while the phenoxy group offers opportunities for a wide range of chemical modifications to fine-tune pharmacological properties. The synthesis of molecules incorporating this scaffold often begins with commercially available precursors such as 4-hydroxyproline (B1632879), which can be chemically modified to introduce the desired phenoxy group. mdpi.comnih.gov

A general and highly adaptable method for creating diverse libraries of peptides containing 4-substituted prolines, including those with phenoxy groups, is "proline editing". acs.orgnih.gov This strategy utilizes standard solid-phase peptide synthesis (SPPS) to incorporate a protected 4-hydroxyproline residue into a peptide sequence. acs.orgnih.gov Following the completion of the peptide assembly, the protecting group on the hydroxyl function of the hydroxyproline (B1673980) is selectively removed, allowing for the site-specific introduction of a phenoxy group through reactions like the Mitsunobu reaction. acs.orgnih.gov This approach enables the generation of a multitude of this compound-containing peptides with varied functionalities without the need for extensive solution-phase synthesis of individual building blocks. acs.orgnih.gov

The phenoxy moiety itself can be further substituted to explore structure-activity relationships (SAR). For example, introducing electron-withdrawing or electron-donating groups onto the phenyl ring can modulate the electronic properties and binding interactions of the entire molecule. This approach has been successfully employed in the development of potent and selective enzyme inhibitors and receptor ligands. mdpi.com The pyrrolidine ring, being a proline analogue, also imparts specific conformational constraints that are crucial for biological activity. nih.gov

Table 1: Synthetic Strategies for Incorporating the this compound Scaffold

| Strategy | Description | Key Features |

| Direct Synthesis | Chemical synthesis of the this compound monomer followed by its incorporation into a larger molecule. | Allows for large-scale production of the core scaffold. |

| Proline Editing | Post-synthetic modification of a 4-hydroxyproline residue within a peptide synthesized on a solid support. acs.orgnih.gov | Enables rapid generation of diverse analogues for SAR studies. acs.orgnih.gov |

| Cycloaddition Reactions | Construction of the pyrrolidine ring through cycloaddition reactions with precursors containing the phenoxy group. | Offers stereoselective control over the pyrrolidine ring formation. |

Role in Peptide Chemistry and Peptidomimetics Research

The unique structural properties of this compound make it a valuable tool in peptide chemistry and the design of peptidomimetics. As a proline analogue, its incorporation into peptide sequences can significantly influence their structure and stability.

The incorporation of this compound into complex peptide sequences can be achieved through established methods of peptide synthesis, primarily solid-phase peptide synthesis (SPPS). nih.govnih.gov The "proline editing" strategy, as previously mentioned, provides a powerful and flexible approach. acs.orgnih.gov This method starts with the incorporation of a protected 4-hydroxyproline residue into the growing peptide chain using standard Fmoc-based SPPS protocols. acs.orgnih.gov Once the desired peptide sequence is assembled, the hydroxyl group of the hydroxyproline is selectively deprotected and can then be converted to a phenoxy ether. acs.orgnih.gov This post-synthetic modification on the solid support allows for the creation of peptides containing the 4-phenoxy-proline moiety without the need to synthesize the specialized amino acid monomer beforehand. acs.orgnih.gov

This technique is advantageous as it allows for the late-stage diversification of peptide libraries. A single peptide containing a 4-hydroxyproline residue can serve as a precursor to a multitude of analogues with different 4-substituents, including a variety of substituted phenoxy groups, facilitating detailed structure-activity relationship studies. acs.org

The pyrrolidine ring of proline and its derivatives imposes significant conformational constraints on the peptide backbone. researchgate.net The substitution at the C4 position of the pyrrolidine ring with a phenoxy group is expected to further influence the local conformation. Studies on other 4-substituted prolines, such as 4-fluoroproline (B1262513) and 4-hydroxyproline, have demonstrated that the nature of the substituent significantly affects the puckering of the pyrrolidine ring (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond. nih.govresearchgate.netraineslab.com

Electron-withdrawing substituents at the 4R position, for instance, tend to favor an exo ring pucker, which in turn promotes a trans conformation of the preceding peptide bond. nih.gov This can lead to the stabilization of specific secondary structures, such as the polyproline II (PPII) helix. nih.gov The phenoxy group, being electron-withdrawing, is likely to exert a similar influence, thereby pre-organizing the peptide backbone into a defined conformation. This conformational control is crucial for enhancing binding affinity to biological targets and improving the stability of the peptide against proteolytic degradation. The steric bulk of the phenoxy group can also play a role in shielding the peptide backbone from enzymatic cleavage.

Table 2: Expected Conformational Effects of 4-Phenoxy-proline Incorporation

| Feature | Expected Influence | Rationale |

| Ring Pucker | Biased towards a specific pucker (likely exo for the 4R-isomer). nih.gov | Stereoelectronic effects of the electron-withdrawing phenoxy group. nih.gov |

| Peptide Bond Isomerization | Increased preference for the trans isomer of the preceding peptide bond. nih.gov | Correlation between ring pucker and the cis/trans equilibrium. nih.gov |

| Secondary Structure | Potential stabilization of secondary structures like the polyproline II helix. nih.gov | The cumulative effect of constrained dihedral angles. |

| Proteolytic Stability | Enhanced stability. | Steric hindrance from the phenoxy group and conformational rigidity. |

The use of this compound derivatives in solid-phase peptide synthesis (SPPS) generally follows standard protocols, with the most common being the Fmoc/tBu strategy. nih.govnih.govaltabioscience.com This methodology involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is anchored to a solid support. wpmucdn.com

For the direct incorporation of a pre-synthesized this compound monomer, it would first need to be protected with an Fmoc group on the nitrogen atom. This Fmoc-protected building block can then be used in the same manner as other protected amino acids in the SPPS cycle. The coupling of the carboxylic acid to the free amine of the resin-bound peptide is typically mediated by a coupling reagent such as HBTU or HATU in the presence of a base like DIPEA. nih.gov

Alternatively, as detailed in the "proline editing" approach, a protected 4-hydroxyproline can be incorporated, and the phenoxy group introduced post-synthesis. acs.orgnih.gov This has the advantage of not requiring the synthesis of the specialized Fmoc-protected this compound monomer. The on-resin modification would involve the deprotection of the hydroxyl group followed by a reaction to form the ether linkage, for example, a Mitsunobu reaction with phenol (B47542). acs.orgnih.gov

Exploration as a Scaffold for Neurological Disorder Research

The rigid, conformationally constrained nature of the this compound scaffold makes it an attractive starting point for the design of ligands targeting receptors in the central nervous system (CNS).

Ionotropic glutamate (B1630785) receptors (iGluRs) are crucial for fast excitatory synaptic transmission in the CNS, and their dysfunction is implicated in a variety of neurological disorders. The kainate receptor subtype 1 (GluK1) is a particularly important target for therapeutic intervention. Research has led to the design and synthesis of selective antagonists for GluK1 based on the L-trans-4-substituted proline scaffold.

A prominent example is (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid, a close analogue of the titular compound, which has been identified as a selective and potent antagonist for the GluK1 receptor. acs.org This compound was developed through a rational ligand design approach and demonstrated a binding affinity (Ki) of 4 µM for the GluK1 receptor. acs.org In functional assays, it acted as a full antagonist with an IC50 of 6 ± 2 µM. acs.org

X-ray crystallography studies of this antagonist bound to the ligand-binding domain of GluK1 revealed that the molecule induces a domain opening of 13-14° compared to when the natural agonist glutamate is bound. acs.org This domain opening is a characteristic feature of competitive antagonists. Structure-activity relationship studies on this class of compounds have shown that the nature of the atom linking the pyrrolidine ring to the phenyl ring (e.g., oxygen, carbon, or sulfur) is critical for receptor selectivity. acs.org Furthermore, the GluK1 receptor can accommodate various substituents on the phenyl ring, offering a pathway for further optimization of antagonist potency and selectivity. acs.org

Table 3: Research Findings on a GluK1 Antagonist with a Similar Scaffold

| Compound | Target | Binding Affinity (Ki) | Functional Activity (IC50) | Mechanism of Action |

| (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid acs.org | GluK1 Kainate Receptor | 4 µM acs.org | 6 ± 2 µM acs.org | Competitive Antagonist acs.org |

Modulation of Neurotransmitter Activity and Related Biochemical Pathways

The pyrrolidine-2-carboxylic acid scaffold has been instrumental in the development of compounds that modulate neurotransmitter systems, particularly the glutamatergic system. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial targets for therapeutic intervention in a range of neurological disorders. nih.gov

One area of investigation involves the competitive inhibition of glutamate uptake. For instance, L-trans-pyrrolidine-2,4-dicarboxylate (PDC), a competitive inhibitor of glutamate transport, has been shown to induce excitotoxicity in cortical neuron-astrocyte co-cultures. nih.gov Studies revealed that at a concentration of 200 microM, PDC elevates the extracellular glutamate concentration, leading to N-methyl-D-aspartate (NMDA) receptor-mediated neuronal death. nih.gov This effect was found to be largely due to the activation of carrier-mediated glutamate release via heteroexchange, rather than solely the inhibition of uptake. nih.gov This research highlights the dual role that compounds based on the pyrrolidine scaffold can play in modulating glutamatergic transmission.

Furthermore, derivatives of this scaffold have been designed as specific receptor ligands. A series of 3-arylpyrrolidine-2-carboxamide derivatives were synthesized and evaluated as ligands for the melanocortin-4 receptor (MC4R), a key player in energy homeostasis and appetite regulation. nih.gov Structure-activity relationship (SAR) studies revealed that the stereochemistry of the pyrrolidine ring is critical for binding affinity, with the (2R, 3R)-isomer demonstrating the most potent activity among the four stereoisomers. nih.gov This underscores the importance of the rigid, yet three-dimensional, nature of the pyrrolidine scaffold in presenting pharmacophoric elements in a precise orientation for optimal receptor interaction.

Investigation of Nociception Pathways through Novel Analogue Synthesis

The pyrrolidine scaffold has also been employed in the synthesis of novel analogues to probe nociceptive pathways and develop potential analgesic agents. The sensation of pain is a complex process involving a variety of receptors and signaling molecules, offering multiple targets for drug intervention.

Research into novel analgesic agents has led to the synthesis and pharmacological evaluation of various carboxylic acid derivatives. For example, a series of 1-aroyl derivatives of kynurenic acid methyl ester, which contains a quinoline-4-oxo-2-carboxylic acid moiety, have been synthesized and screened for their anti-inflammatory and analgesic activities. nih.gov Many of these compounds exhibited significant activity in vivo, and molecular docking studies suggested their interaction with cyclooxygenase (COX) enzymes, key mediators of pain and inflammation. nih.gov

More directly related to the pyrrolidine scaffold, the synthesis of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives has been explored for their analgesic properties. researchgate.net In vivo testing using the "hot plate" method in mice demonstrated that these compounds possess an analgesic effect that surpasses that of the standard drug, metamizole. researchgate.net These findings illustrate the potential of utilizing the carboxylic acid functionalized scaffolds in the design of new pain therapeutics.

Development of Enzyme Modulators and Inhibitors Based on the Pyrrolidine Scaffold

The unique structural features of the this compound scaffold make it an attractive starting point for the design of enzyme modulators and inhibitors. The carboxylic acid group can act as a key interacting moiety with active site residues, while the phenoxy group and the pyrrolidine ring itself can be modified to achieve selectivity and potency.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibitors have emerged as a promising class of anticancer agents. The general pharmacophore model for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group. nih.gov Carboxylic acids are a known class of zinc-binding groups in HDAC inhibitors. nih.govnih.gov

While specific research on this compound as an HDAC inhibitor is not extensively documented, the broader class of carboxylic acid derivatives has been explored. nih.govnih.gov Molecular modifications of carboxylic acid derivatives have been undertaken to understand the structural requirements for HDAC inhibition. nih.gov These studies often involve altering the linker and cap groups to optimize interactions with the enzyme's active site. The pyrrolidine ring in the this compound scaffold could serve as a rigid linker, while the phenoxy group could function as a cap, interacting with surface residues of the enzyme. Further research is warranted to explore the potential of this specific scaffold in the design of novel HDAC inhibitors.

Table 1: Research Findings on Carboxylic Acid Derivatives as HDAC Inhibitors

| Compound Class | Key Findings | Reference |

| Caffeic Acid Derivatives | Found to be highly potent compared to sodium butyrate, a well-known HDAC inhibitor. | nih.gov |

| General Carboxylic Acids | Modifications to the functional group, capping group, and linker are crucial for developing structure-activity relationships. | nih.gov |

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. globethesis.comnih.gov Therefore, XO inhibitors are a mainstay in the treatment of these conditions.

The design of novel XO inhibitors often involves creating molecules that can effectively bind to the molybdenum-containing active site of the enzyme. While direct studies on this compound as an XO inhibitor are limited, the general principles of XO inhibitor design can be applied. The carboxylic acid moiety could potentially interact with key residues in the active site, such as Arg880 and Thr1010. researchgate.net

Numerous studies have focused on designing and synthesizing various heterocyclic scaffolds as XO inhibitors. researchgate.netnih.gov For instance, 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids have been designed with structural similarity to the known XO inhibitor febuxostat (B1672324) and have shown nanomolar inhibitory activity. nih.gov The pyrrolidine ring of this compound could serve as a unique scaffold to present the carboxylic acid and the phenoxy group in a manner that could facilitate binding to the XO active site. However, dedicated synthesis and screening of such derivatives are necessary to validate this hypothesis.

Table 2: Examples of Scaffolds Used in Xanthine Oxidase Inhibitor Design

| Scaffold | Example Compound/Class | Key Features | Reference |

| Oxazole | 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | Structural similarity to febuxostat, nanomolar IC50 values. | nih.gov |

| Pyrazolone | 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid | Mixed-type inhibitor with high affinity for the free enzyme. | researchgate.net |

| 1,2,3-Triazole | 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives | Micromolar potencies, with some compounds being more potent than allopurinol. | researchgate.net |

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP, thereby playing a critical role in signal transduction. Inhibitors of PDEs have therapeutic applications in a wide range of diseases, including cardiovascular disorders, respiratory diseases, and erectile dysfunction.

The pyrrolidine scaffold has been successfully incorporated into the design of PDE inhibitors. For example, the drug Avanafil, a phosphodiesterase-5 (PDE5) inhibitor used for the treatment of erectile dysfunction, features a pyrrolidine moiety. mdpi.com The synthesis of Avanafil involves the condensation of a carboxylic acid with prolinol, a derivative of pyrrolidine-2-carboxylic acid. mdpi.com This demonstrates the utility of the pyrrolidine ring in constructing potent and selective PDE inhibitors.

Furthermore, a scaffold repurposing approach has been used to identify new nanomolar PDE5 inhibitors based on a pyridopyrazinone scaffold, highlighting the versatility of different heterocyclic systems in PDE inhibitor design. nih.gov The this compound scaffold, with its distinct three-dimensional structure, offers a potential framework for the development of novel PDE inhibitors with unique selectivity profiles.

Application in Receptor Ligand Design and Target Identification

The rigid and stereochemically defined nature of the this compound scaffold makes it an excellent template for the design of specific receptor ligands. By systematically modifying the substituents on the pyrrolidine ring and the phenoxy group, medicinal chemists can fine-tune the affinity and selectivity of the resulting compounds for a particular biological target.

An example of this approach is the design and synthesis of 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor (MC4R) ligands. nih.gov As mentioned earlier, the stereochemistry of the pyrrolidine ring was found to be a critical determinant of binding affinity. nih.gov This highlights the importance of the scaffold in presenting key pharmacophoric features in the correct spatial arrangement for receptor recognition.

Research on S1P1 Receptor Ligands

The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking from lymphoid tissues. nih.gov Agonists of the S1P1 receptor can induce its internalization and degradation, which leads to the sequestration of lymphocytes in lymph nodes. nih.gov This mechanism of action forms the basis for effective therapeutic strategies against autoimmune diseases like multiple sclerosis. nih.gov

The pyrrolidine scaffold is a known component in the design of S1P receptor agonists. researchgate.net Research into serinolamide derivatives, for instance, has demonstrated that the inclusion of specific chemical moieties can lead to potent S1P1 receptor agonist activity. nih.gov In these studies, synthetic compounds are evaluated for their ability to induce S1P1 receptor internalization, a key indicator of functional antagonism. nih.gov The efficacy of these compounds is often compared to established S1P1 agonists like FTY720. nih.gov The research highlights how modifications to a core structure, which can be built using scaffolds like this compound, can significantly enhance biological activity. nih.gov

| Compound | Efficacy at 30 μM (% of FTY720 max efficacy) |

|---|---|

| Compound 12 | >80% |

| Compound 19 | 147% |

| Compound 21 | >80% |

| Compound 4 | Low Efficacy |

| Compound 6 | Low Efficacy |

| Compound 13 | Low Efficacy |

Estrogen Receptor Degrader (SERD) Research

Estrogen receptor alpha (ERα) is a primary driver of cell proliferation in the majority of breast cancers. nih.govosti.gov Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutics that bind to ERα and induce its degradation, offering an effective treatment strategy, particularly in tumors that have developed resistance to other endocrine therapies. nih.gov Fulvestrant, the first approved SERD, is effective but has poor pharmacokinetic properties, necessitating intramuscular injections. nih.gov

Research has focused on developing new, orally bioavailable SERDs. In this context, the this compound scaffold has been integral to the discovery of novel compounds. One such discovery is SAR439859 (amcenestrant), a potent and selective SERD with the full chemical name 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo chemimpex.comannulene-2-carboxylic acid. nih.govacs.org The development of this compound involved extensive structure-activity relationship (SAR) studies focused on the side chain. acs.org Researchers found that the geometry of the side chain, specifically the separation between an oxygen atom and a basic nitrogen, was critical for degradation activity. acs.org The (S)-O-pyrrolidine side chain (compound 10j) proved to be one of the most potent and active configurations, which was chosen for further optimization. acs.org

| Compound | Side Chain Modification | ERα Degradation (% Efficacy vs. Fulvestrant) |

|---|---|---|

| 10a (Hit Compound) | Initial Hit | 42% |

| 10i | O-azetidine | Potent Activity |

| 10j | (S)-O-pyrrolidine | Potent Activity |

Gastrin/Cholecystokinin (B1591339) Type B Receptor Ligand Research

Gastrin and cholecystokinin (CCK) are peptide hormones that mediate their effects through two main receptor types: CCK1R and CCK2R, the latter of which is also known as the gastrin/cholecystokinin type B receptor (CCK-BR). nih.govuniprot.org These receptors are found throughout the gastrointestinal tract and the central nervous system, where they are involved in processes like gastric acid secretion, anxiety, and analgesia. uniprot.orgjcancer.org The development of selective ligands for these receptors has been an area of significant therapeutic interest. nih.govaston.ac.uk

The pyrrolidine and related pyrrolone ring systems have been utilized as scaffolds to develop CCK receptor antagonists. aston.ac.uk For example, a research program starting from the natural product Asperlicin led to the development of potent and selective CCK ligands. aston.ac.uk Further optimization of arylated 5-hydroxy–pyrrol-2-ones resulted in the identification of PNB-001, a potent and selective CCK2 ligand with an IC50 value of 22 nM. aston.ac.uk This demonstrates the utility of the five-membered nitrogen-containing ring scaffold in designing ligands that can selectively target the gastrin/CCK-B receptor. aston.ac.uk

| Compound | Target Receptor | IC50 |

|---|---|---|

| PNB-001 | CCK2 | 22 nM |

Use in Bioconjugation Strategies for Advanced Research Probes

Beyond its direct use in creating small-molecule drugs, this compound is a valuable building block in the synthesis of more complex biomolecules and research probes. chemimpex.comchemimpex.com Its structure, often protected with a fluorenylmethoxycarbonyl (Fmoc) group, makes it highly suitable for peptide synthesis, particularly in solid-phase peptide synthesis. chemimpex.comchemimpex.com The Fmoc protecting group allows for the selective and efficient assembly of complex peptide structures. chemimpex.com

The compound is particularly useful in bioconjugation techniques. chemimpex.com This involves linking biomolecules, such as proteins and antibodies, to other molecules, including therapeutic agents. chemimpex.com This application is critical for creating targeted drug delivery systems, where a potent drug is attached to an antibody that specifically recognizes cancer cells, for example. The phenoxy group can enhance reactivity and solubility, facilitating its incorporation into these larger, more complex structures. chemimpex.com This role as a versatile linker and building block aids researchers in developing advanced probes for studying biological systems and creating targeted therapies. chemimpex.comchemimpex.com

Structure Activity Relationship Sar Studies of 4 Phenoxypyrrolidine 2 Carboxylic Acid Derivatives

Impact of Stereochemistry on Biological Activity and Receptor Selectivity

In many classes of pyrrolidine-based bioactive compounds, a specific stereoisomer is often significantly more potent than the others. For instance, in a series of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs targeting ionotropic glutamate (B1630785) receptors (iGluRs), the cis-relationship between the substituents on the pyrrolidine (B122466) ring was found to be crucial for activity. nih.gov Although a different scaffold, this highlights the profound impact of stereochemistry on the biological function of substituted pyrrolidine carboxylic acids. It is therefore highly probable that the relative orientation of the phenoxy and carboxylic acid groups in 4-phenoxypyrrolidine-2-carboxylic acid derivatives will similarly govern their pharmacological profiles.

The (2S, 4R) and (2S, 4S) configurations are of particular interest as they are derived from L-proline, a common starting material in synthetic medicinal chemistry. The specific stereochemistry required for optimal activity is target-dependent. For example, one stereoisomer might be a potent agonist, while another could be an antagonist or completely inactive. This differential activity stems from the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that each stereoisomer can form within the unique architecture of a receptor's binding site. Therefore, the stereoselective synthesis and evaluation of individual isomers are paramount in the development of selective and potent drug candidates based on the this compound scaffold.

| Stereoisomer | Relative Orientation of Substituents | Expected Receptor Binding Affinity | Rationale |

|---|---|---|---|

| (2S, 4R) | trans | Potentially High | Optimal spatial arrangement for fitting into a specific binding pocket, allowing for key interactions. |

| (2R, 4S) | trans | Potentially High | Enantiomer of the (2S, 4R) isomer; may exhibit similar or different activity depending on the chirality of the binding site. |

| (2S, 4S) | cis | Variable | Different spatial orientation of functional groups may lead to altered or diminished binding. |

| (2R, 4R) | cis | Variable | Enantiomer of the (2S, 4S) isomer; activity is target-dependent. |

Influence of Substituents on the Phenoxy Ring on Ligand Affinity and Selectivity

Modification of the phenoxy ring with various substituents provides a powerful tool to modulate the ligand affinity and selectivity of this compound derivatives. The electronic and steric properties of these substituents can significantly alter the molecule's interaction with its biological target.

For example, in a study of 9-phenoxyacridine (B3049667) derivatives, the introduction of a formyl group at the para position of the phenoxy ring led to potent anti-inflammatory activity. nih.gov This suggests that an electron-withdrawing group at this position can enhance biological efficacy. Similarly, for other classes of compounds, halogen substituents on a phenyl ring have been shown to improve binding affinity through favorable interactions with the receptor. In a series of pyrrolidine-thiazole derivatives, a 4-fluorophenyl substituent was associated with potent antibacterial activity. frontiersin.org

The introduction of bulky substituents can also probe the steric constraints of the binding pocket. A large group may either enhance binding by filling a hydrophobic pocket or decrease affinity due to steric hindrance. Therefore, a systematic exploration of a range of substituents with varying electronic and steric properties is essential for optimizing the pharmacological profile of this compound derivatives.

| Compound Series | Substituent (Position) | Effect on Activity | Reference |

|---|---|---|---|

| 9-Phenoxyacridine Derivatives | -CHO (para) | Increased anti-inflammatory activity | nih.gov |

| Pyrrolidine-Thiazole Derivatives | -F (para) | Potent antibacterial activity | frontiersin.org |

| 1,2,4-Oxadiazole Pyrrolidine Derivatives | -Cl (para) | Potent inhibition of E. coli DNA gyrase | frontiersin.org |

Effects of Pyrrolidine Ring Modifications on Target Interaction and Functional Activity

Modifications to the pyrrolidine ring of this compound can significantly impact its interaction with biological targets and its resulting functional activity. These modifications can include N-substitution, substitution at the C3 and C5 positions, and conformational restriction of the ring system.

N-substitution on the pyrrolidine nitrogen is a common strategy to introduce new interaction points or to modulate the physicochemical properties of the molecule. For instance, N-acylation or N-alkylation can introduce groups that can form additional hydrogen bonds or hydrophobic interactions with the target protein. In a series of N-substituted-2-acetylpyrrolidine derivatives, the nature of the N-substituent was shown to be important for their inhibitory activity against α-glucosidase and α-amylase. nih.gov

Introducing substituents at the C3 and C5 positions of the pyrrolidine ring can also influence activity by altering the conformation of the ring and by providing additional points of interaction. Furthermore, constraining the conformation of the pyrrolidine ring through the formation of bicyclic or spirocyclic systems can lead to an increase in binding affinity and selectivity. This is because a more rigid structure reduces the entropic penalty upon binding to the receptor. Such strategies have been successfully employed in the design of proline analogues for various therapeutic targets. nih.gov

| Modification | Example from Related Compounds | Potential Effect on this compound Derivatives |

|---|---|---|

| N-Substitution | N-benzyl and N-tosyl groups in 2-acetylpyrrolidines influenced enzyme inhibition. nih.gov | Introduction of various N-substituents could modulate target affinity and selectivity. |

| C3/C5-Substitution | Fluorination of the pyrrolidine ring in proline analogs can alter conformation and basicity. nih.gov | Substituents at C3 and C5 could probe for additional binding interactions and optimize conformation. |

| Conformational Constraint | Bicyclic proline analogs are used to create more rigid structures. nih.gov | Formation of bicyclic or spirocyclic systems could enhance binding affinity and selectivity. |

Role of the Carboxylic Acid Moiety in Ligand Binding and Molecular Recognition

In addition to ionic interactions, the carboxylate group can also act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups on the protein. The planar nature of the carboxylate group also allows for specific geometric arrangements within the binding pocket.

The importance of the carboxylic acid group is well-established in many classes of drugs. For example, in non-steroidal anti-inflammatory drugs (NSAIDs), the carboxylic acid is crucial for their mechanism of action and binding to cyclooxygenase (COX) enzymes. The replacement or modification of this group often leads to a significant loss of activity. Therefore, it is highly likely that the carboxylic acid of this compound is a critical pharmacophoric element for its biological activity.

Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to design novel compounds with improved properties, starting from a known active scaffold like this compound. uniroma1.it Scaffold hopping involves replacing the core structure of the molecule with a different one while maintaining the key pharmacophoric features. nih.gov This can lead to new chemical entities with different physicochemical properties and potentially improved patentability.

Bioisosteric replacement, on the other hand, involves the substitution of a specific functional group with another group that has similar physical or chemical properties, leading to a similar biological response. drughunter.com A common application of this strategy is the replacement of the carboxylic acid moiety to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability.

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. semanticscholar.orgnih.gov Tetrazoles, for instance, have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions. nih.govbeilstein-journals.org Replacing the carboxylic acid in this compound with a tetrazole could lead to a new series of compounds with altered metabolic profiles and potentially improved drug-like properties.

The pyrrolidine ring itself can also be a subject for bioisosteric replacement. For example, it could be replaced with other five-membered heterocycles like thiazolidine (B150603) or oxazolidine, or even acyclic analogs, to explore new chemical space and improve properties. nih.gov

| Original Group | Bioisostere | Key Properties | Potential Advantage |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Similar pKa, can form ionic and hydrogen bonds. nih.govbeilstein-journals.org | Improved metabolic stability. drughunter.com |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Acidic, can act as a hydrogen bond donor/acceptor. drughunter.com | Increased lipophilicity, enhanced metabolic stability. drughunter.com |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Can chelate metal ions, acts as a hydrogen bond donor/acceptor. nih.gov | Can lead to different target interactions. |

Mechanistic and Biochemical Investigations Involving 4 Phenoxypyrrolidine 2 Carboxylic Acid

Elucidation of Molecular Mechanisms of Action for Pyrrolidine (B122466) Derivatives (Non-Clinical)

While direct mechanistic studies on 4-Phenoxypyrrolidine-2-carboxylic acid are not extensively documented in publicly available research, the molecular mechanisms of action for various pyrrolidine derivatives have been a subject of considerable investigation. These studies provide a framework for understanding the potential biological activities of this specific compound. The pyrrolidine ring is a core structure in many biologically active molecules and its derivatives are known to interact with a wide range of biological targets.

The introduction of a phenoxy group at the 4-position of the pyrrolidine-2-carboxylic acid scaffold can be anticipated to influence its mechanism of action in several ways. The phenoxy moiety can engage in various non-covalent interactions, including hydrophobic interactions, π-stacking, and hydrogen bonding (if the phenyl ring is substituted). These interactions are crucial for the binding affinity and selectivity of a molecule for its biological target. For instance, in the context of enzyme inhibition, the phenoxy group could occupy a hydrophobic pocket within the enzyme's active site, thereby enhancing the inhibitory potency.

Furthermore, the stereochemistry at the C2 and C4 positions of the pyrrolidine ring is a critical determinant of biological activity. The specific spatial arrangement of the carboxylic acid and phenoxy groups dictates how the molecule fits into a binding site, influencing its efficacy and selectivity.

Mechanistic studies of other pyrrolidine derivatives have revealed their involvement in various cellular processes. For example, certain pyrrolidine-based compounds have been shown to act as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) or to interact with neurotransmitter receptors. nih.govquora.com The precise mechanism of this compound would depend on the specific cellular target it interacts with, a subject that warrants further investigation.

Studies on Enzyme-Ligand Interactions and Inhibition Kinetics

The pyrrolidine-2-carboxylic acid scaffold is a common feature in the design of enzyme inhibitors. The carboxylic acid group can act as a key interacting moiety, forming salt bridges or hydrogen bonds with residues in the active site of an enzyme. The pyrrolidine ring itself provides a rigid backbone that can be functionalized to achieve specific interactions with the target protein.

The kinetics of enzyme inhibition by such compounds are typically studied to determine key parameters like the inhibition constant (Ki), which quantifies the inhibitor's binding affinity, and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). khanacademy.org These kinetic parameters are essential for understanding how the inhibitor affects the enzyme's catalytic efficiency and for optimizing its structure to improve potency.

For example, in the case of a competitive inhibitor, the molecule would bind to the active site of the enzyme, directly competing with the natural substrate. The presence of the bulky phenoxy group could facilitate such a mechanism by sterically hindering the substrate from accessing the active site.

Table 1: Potential Enzyme-Ligand Interactions of this compound

| Molecular Feature | Potential Interaction Type | Interacting Enzyme Residues (Hypothetical) |

| Carboxylic Acid | Ionic Bonding, Hydrogen Bonding | Basic residues (e.g., Lysine, Arginine), Polar residues (e.g., Serine, Threonine) |

| Pyrrolidine Ring | Van der Waals Interactions | Hydrophobic pockets in the active site |

| Phenoxy Group | Hydrophobic Interactions, π-Stacking | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan), Aliphatic residues |

Investigation of Protein-Folding Modulation and Stability

Proline and its analogs play a unique and critical role in protein structure and folding. nih.govquora.comnih.gov The rigid five-membered ring of proline restricts the conformational flexibility of the polypeptide backbone, often inducing kinks or turns. quora.comnih.gov The substitution at the C4 position of the proline ring, as in this compound, can further influence the conformational preferences of the ring and, consequently, the local and global structure of a protein into which it is incorporated.

The cis-trans isomerization of the peptidyl-prolyl bond is a rate-limiting step in the folding of many proteins. nih.gov The electronic properties of substituents on the proline ring can affect the energy barrier of this isomerization process. The electron-withdrawing or electron-donating nature of the phenoxy group could modulate the double-bond character of the amide bond, thereby influencing the rate of cis-trans isomerization and, consequently, the kinetics of protein folding.

Table 2: Predicted Effects of this compound on Protein Folding and Stability

| Parameter | Predicted Effect | Rationale |

| Peptidyl-prolyl bond conformation | Altered cis/trans ratio | The steric and electronic influence of the phenoxy group can favor one conformation over the other. |

| Protein folding kinetics | Potentially altered folding rates | Modulation of the cis-trans isomerization barrier can accelerate or decelerate folding. |

| Protein thermodynamic stability | Increased or decreased stability | The net effect depends on the balance between favorable interactions (e.g., hydrophobic) and unfavorable steric clashes introduced by the phenoxy group. |

Use of this compound as a Chemical Probe for Pathway Delineation

Substituted amino acids, including proline analogs, can serve as valuable chemical probes to investigate biological pathways and protein function. By incorporating these analogs into proteins, researchers can systematically probe the role of specific residues and their interactions.

While there is no specific documentation of this compound being used as a chemical probe, its structural features suggest its potential in this regard. For instance, it could be used to study the structure-activity relationships of proline-containing peptides or to investigate the binding pockets of proline-recognizing enzymes or receptors.

The phenoxy group can also be functionalized with reporter groups, such as fluorescent tags or photo-crosslinkers, to create more sophisticated chemical probes. Such probes would enable the visualization and identification of binding partners and the elucidation of complex biological networks. The synthesis of structurally diverse proline derivatives is a key strategy for developing tools to probe and modulate biological systems. acs.orgnih.gov

The application of such probes can span various research areas, from understanding the molecular basis of disease to the development of new therapeutic agents. The ability to introduce specific chemical modifications into proteins through the use of amino acid analogs like this compound is a powerful approach in chemical biology.

Computational Chemistry Approaches for 4 Phenoxypyrrolidine 2 Carboxylic Acid

Molecular Docking and Ligand-Protein Interaction Modeling of 4-Phenoxypyrrolidine-2-carboxylic Acid with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. For this compound, this method can elucidate potential binding modes within the active site of enzymes or receptors, providing insights into its mechanism of action. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate and rank the generated binding poses.

The structural features of this compound—a carboxylic acid, a secondary amine in the pyrrolidine (B122466) ring, and an aromatic phenoxy group—make it a candidate for interacting with a variety of biological targets, such as proteases, kinases, or transporters where amino acid recognition is crucial. Docking studies can model the key interactions that stabilize the ligand-protein complex. For instance, the carboxylate group can form strong hydrogen bonds or salt bridges with positively charged residues like Arginine or Lysine. The pyrrolidine ring's nitrogen can act as a hydrogen bond donor, while the phenoxy group can engage in hydrophobic and π-π stacking interactions with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan. bohrium.comresearchgate.netresearchgate.net

A hypothetical docking study into a generic enzyme active site could reveal the interactions detailed in the table below.

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction | Predicted Distance (Å) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Arginine (Arg) | Hydrogen Bond / Salt Bridge | 1.8 - 2.5 |

| Pyrrolidine Nitrogen (-NH-) | Aspartate (Asp) | Hydrogen Bond | 2.0 - 2.8 |

| Phenoxy Group (Aromatic Ring) | Phenylalanine (Phe) | π-π Stacking | 3.5 - 4.5 |

| Phenoxy Ether Oxygen (-O-) | Serine (Ser) | Hydrogen Bond | 2.2 - 3.0 |

| Pyrrolidine Ring (Aliphatic) | Leucine (Leu) | Hydrophobic Interaction | 3.8 - 5.0 |

Molecular Dynamics Simulations and Conformational Analysis of Pyrrolidine Carboxylic Acid Derivatives

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to study the conformational flexibility of this compound and the stability of its interactions with a biological target. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes.

A key aspect of pyrrolidine carboxylic acid derivatives is the puckering of the five-membered pyrrolidine ring. researchgate.net The ring is not planar and typically adopts one of two major envelope conformations, often referred to as Cγ-endo ("UP") or Cγ-exo ("DOWN"). nih.govnih.gov The substituent at the 4-position significantly influences this conformational preference. acs.org An MD simulation could predict the dominant pucker for this compound and determine how the orientation of the phenoxy group is correlated with the ring's conformation. This information is critical, as the ring pucker dictates the spatial orientation of the substituents at positions 2 and 4, which in turn affects how the molecule fits into a binding pocket. nih.gov

| MD Simulation Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous physiological environment. |

| Simulation Time | 100 - 500 nanoseconds (ns) | Ensures adequate sampling of conformational space. nih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Analysis Metrics | RMSD, RMSF, Dihedral Angles | To assess stability, flexibility, and conformational changes. |

Quantum Chemical Calculations of Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.gov For this compound, these methods can provide detailed information about its electronic properties, which are fundamental to its chemical behavior and intermolecular interactions.

Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive. Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped onto the molecule's surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the carboxylic acid and phenoxy ether oxygens, and positive potential around the amine and carboxylic acid hydrogens, indicating sites for electrophilic and nucleophilic attack, respectively. osi.lv These calculations are also crucial for parameterizing force fields used in MD simulations and for understanding reaction mechanisms at an electronic level. nih.gov

| Calculated Property | Computational Method | Significance |

|---|---|---|

| HOMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates electron-donating ability. |

| LUMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G) | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | DFT (e.g., B3LYP/6-31G) | Identifies sites for intermolecular interactions. |

| Atomic Charges (e.g., Mulliken, NBO) | DFT (e.g., B3LYP/6-31G*) | Describes the electron distribution across the molecule. |

QSAR (Quantitative Structure-Activity Relationship) Studies for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.govbio-hpc.eu For a series of derivatives based on the this compound scaffold, a QSAR model could predict the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts.

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. nih.gov Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate an equation that links these descriptors to the activity. researchgate.net For derivatives of this compound, important descriptors would likely include those related to the substituents on the phenoxy ring, which would modulate hydrophobicity and electronic properties. bohrium.com

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment, Atomic Charges | Influences electrostatic interactions with the target. nih.gov |

| Hydrophobic | LogP (Partition Coefficient) | Affects binding to hydrophobic pockets and membrane permeability. |

| Steric/Topological | Molecular Volume, Shape Index | Determines the goodness of fit in the receptor's binding site. researchgate.net |

| 3D-QSAR Fields | CoMFA/CoMSIA Fields | Maps favorable/unfavorable steric and electrostatic regions. nih.govnih.gov |

Hypothetical QSAR Equation Example: pIC₅₀ = 0.5 * LogP - 0.2 * (Dipole Moment) + 0.01 * (Molecular Volume) + 2.5

In Silico Screening and Virtual Library Design for Novel this compound Derivatives

In silico screening, or virtual screening, is a computational method used to search large libraries of compounds to identify those that are most likely to bind to a drug target. bohrium.com Starting with the this compound scaffold, a virtual library can be designed and constructed. researchgate.net This involves systematically modifying the core structure by adding different functional groups at specific positions, such as on the phenoxy ring or the pyrrolidine nitrogen.